molecular formula C46H73NNaO10P B15074403 Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate CAS No. 474967-17-4

Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate

Cat. No.: B15074403
CAS No.: 474967-17-4
M. Wt: 854.0 g/mol
InChI Key: JFPYEVXNLNLLRD-LAECUUORSA-M
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Scientific Research Applications

    Chemistry: Used in the study of lipid bilayers and membrane dynamics.

    Biology: Employed in the preparation of liposomes for drug delivery and membrane protein studies.

    Medicine: Investigated for its potential role in modulating inflammatory responses and neurological functions.

    Industry: Utilized in the formulation of cosmetic and pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

474967-17-4

Molecular Formula

C46H73NNaO10P

Molecular Weight

854.0 g/mol

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate

InChI

InChI=1S/C46H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(48)54-39-42(40-55-58(52,53)56-41-43(47)46(50)51)57-45(49)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,23-26,29-32,42-43H,3-10,15-16,21-22,27-28,33-41,47H2,1-2H3,(H,50,51)(H,52,53);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-;/t42-,43+;/m1./s1

InChI Key

JFPYEVXNLNLLRD-LAECUUORSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+]

Origin of Product

United States

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